

CEP-28122 performance in different ALK-positive cell lines

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Compound Focus: CEP-28122

CAS No.: 1022958-60-6

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Experimental Data Summary

Cancer Type	Cell Lines/Models Tested	Key Experimental Findings
Anaplastic Large-Cell Lymphoma (ALCL)	Karpas-299, Sup-M2 [1] [2];	Primary human ALCL tumor grafts [1] • Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Complete/near complete tumor regressions in xenograft mice at ≥ 30 mg/kg twice daily [1]. • Sustained tumor regression with no reemergence for >60 days after treatment cessation (55 or 100 mg/kg twice daily) [1].
Non-Small Cell Lung Cancer (NSCLC)	NCI-H2228, H3122 (EML4-ALK-positive) [1] [2]	• Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1].
Neuroblastoma	NB-1, NB-1691 [1] [2]	• Induced concentration-dependent growth inhibition/cytotoxicity [1]. • Dose-dependent antitumor activity observed in tumor xenografts [1].
General Pharmacology	ALK-positive vs. ALK-negative tumor xenografts [1]	• >90% ALK tyrosine phosphorylation inhibition for >12 hours after single 30 mg/kg oral dose [1]. • Marginal antitumor activity in ALK-negative tumors [1]. • Well tolerated in mice and rats [1].

Detailed Experimental Protocols

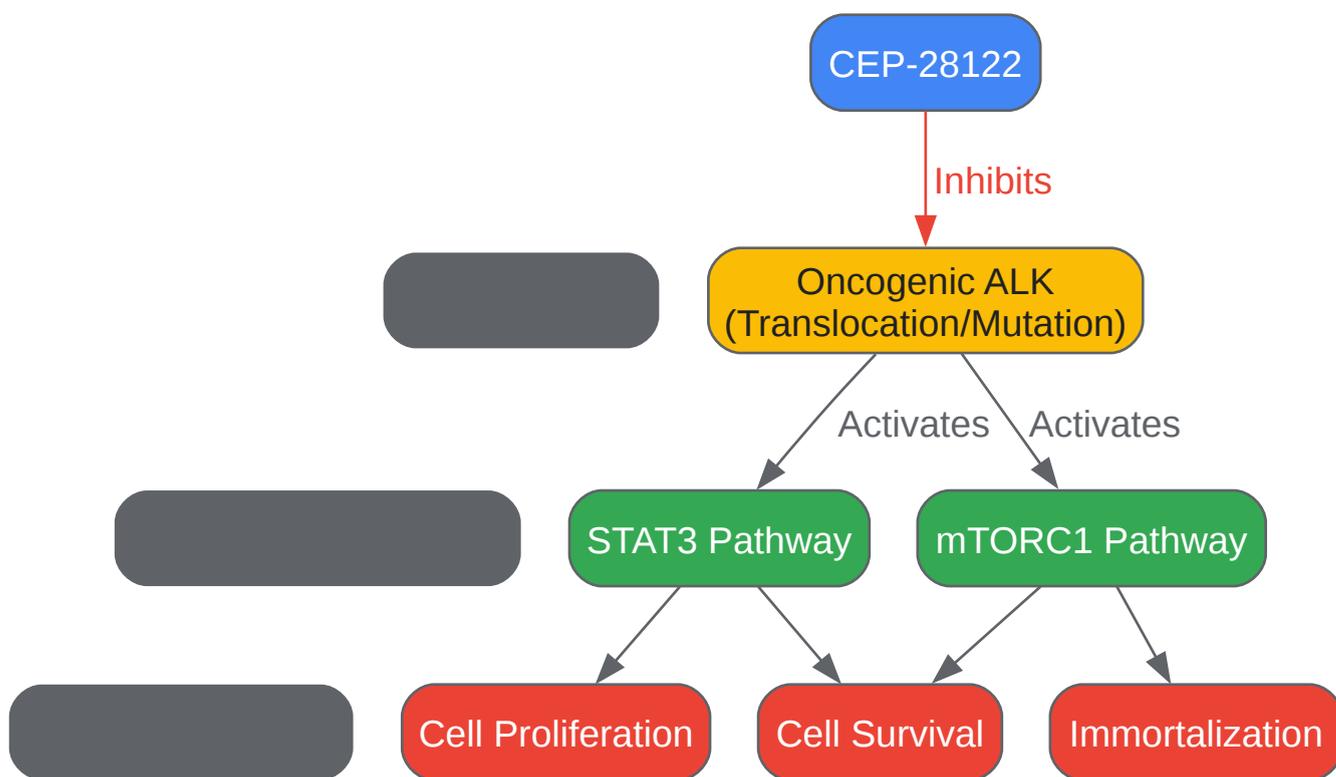
For reference, the key methodologies used to generate the data are outlined below.

- **Cell Growth Inhibition/Cytotoxicity Assay (MTS Assay) [2]:**
 - **Cell Seeding:** ALK-positive (e.g., Karpas-299, Sup-M2, NCI-H2228) and ALK-negative control cells are seeded on 96-well plates.
 - **Compound Treatment:** **CEP-28122** is added at various concentrations (e.g., 0-10 μ M) for 48 to 72 hours.
 - **Viability Measurement:** The CellTiter 96 MTS assay kit is used. MTS reagent is added to the culture medium and incubated for 1-4 hours.
 - **Analysis:** The absorbance is measured with a plate reader, and relative cell numbers are calculated based on a standard curve. Results are used to generate dose-response curves.
- **In Vivo Efficacy Studies in Tumor Xenografts [1] [2]:**
 - **Model Establishment:** Immunodeficient (SCID) mice are implanted subcutaneously with human ALK-positive cancer cells (e.g., from ALCL, NSCLC, neuroblastoma) to form tumors.
 - **Dosing:** Mice are administered **CEP-28122** orally (formulated in PEG-400 or water) at various doses (e.g., 3, 10, 30 mg/kg) twice daily for a set duration (e.g., 10 days or longer).
 - **Monitoring:** Tumor volumes and mouse body weights are measured regularly to assess antitumor efficacy and compound tolerability.
 - **Analysis:** Tumor growth inhibition is calculated, and pharmacodynamic markers like ALK phosphorylation in tumors can be analyzed via Western blot.

ALK Signaling and CEP-28122 Mechanism

CEP-28122 is a highly potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK) [1]. ALK is a receptor tyrosine kinase that is constitutively activated in several cancers due to chromosomal translocations, point mutations, and gene amplification, driving tumor growth and survival [1] [3]. **CEP-28122** exerts its effects by inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation [1].

The following diagram illustrates the ALK signaling pathway and the mechanism of **CEP-28122**.



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Key Performance Summary

To summarize its profile for researchers:

- **High Potency & Selectivity:** Shows robust efficacy in ALK-positive models with marginal activity in ALK-negative models, indicating a selective on-target mechanism [1].
- **Broad-Spectrum Activity:** Effective across multiple ALK-driven cancer types (ALCL, NSCLC, Neuroblastoma) [1].
- **Favorable Drug Properties:** Orally bioavailable with a favorable pharmacokinetic and tolerability profile in animal models [1].

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References

1. - CEP , a highly potent and selective orally active inhibitor of... 28122 [pubmed.ncbi.nlm.nih.gov]
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3. The Potent Oncogene NPM-ALK Mediates Malignant ... [pmc.ncbi.nlm.nih.gov]

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